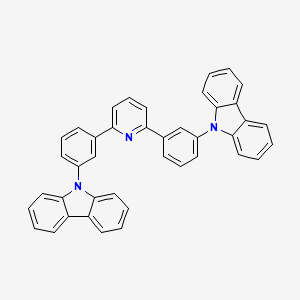

2,6-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine

Descripción

2,6-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine (abbreviated as 26DCzPPy in some studies but referred to here by its full systematic name) is a bipolar organic semiconductor characterized by a central pyridine ring flanked by two 3-(9H-carbazol-9-yl)phenyl groups at the 2- and 6-positions. This molecular architecture confers balanced hole and electron transport properties (µₕ ≈ µₑ ≈ 10⁻⁵ cm²/Vs), making it a versatile host material in organic light-emitting diodes (OLEDs) and electrochromic devices (ECDs) . Key attributes include:

- High thermal stability and rigidity due to extended π-conjugation.

- Moderate dielectric constant (ε), though exact values are context-dependent compared to hosts like DPEPO .

- Efficient energy transfer in OLEDs, enabling high external quantum efficiency (EQE) up to 24% in optimized devices .

Its applications span deep-blue OLED emitters (e.g., DABNA-NP-TB with CIEx,y = 0.14, 0.10) and hybrid white OLEDs with reduced efficiency roll-off (85% retention at 1000 cd/m²) .

Propiedades

IUPAC Name |

9-[3-[6-(3-carbazol-9-ylphenyl)pyridin-2-yl]phenyl]carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H27N3/c1-5-22-38-32(16-1)33-17-2-6-23-39(33)43(38)30-14-9-12-28(26-30)36-20-11-21-37(42-36)29-13-10-15-31(27-29)44-40-24-7-3-18-34(40)35-19-4-8-25-41(35)44/h1-27H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFWDOFZYKRDHPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=CC(=C4)C5=NC(=CC=C5)C6=CC(=CC=C6)N7C8=CC=CC=C8C9=CC=CC=C97 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H27N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00732536 | |

| Record name | 9,9'-[Pyridine-2,6-diyldi(3,1-phenylene)]di(9H-carbazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00732536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

561.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1013405-24-7 | |

| Record name | 9,9'-[Pyridine-2,6-diyldi(3,1-phenylene)]di(9H-carbazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00732536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Nucleophilic Aromatic Substitution for Pyridine Functionalization

The core pyridine structure in 26DCzPPy is often functionalized via nucleophilic aromatic substitution (SNAr), leveraging the electron-deficient nature of halogenated pyridines. A representative protocol involves reacting 2,6-dihalopyridine derivatives with carbazole under strongly basic conditions. For example, 2,6-difluoropyridine reacts with carbazole in dimethyl sulfoxide (DMSO) at 150°C for 12 hours, using potassium carbonate (K2CO3) as a base.

Key Reaction Parameters:

- Molar Ratio: A 2:1 molar ratio of carbazole to 2,6-difluoropyridine ensures complete substitution.

- Solvent: Polar aprotic solvents like DMSO enhance reaction kinetics by stabilizing transition states.

- Purification: Column chromatography with dichloromethane/petroleum ether mixtures isolates the product in yields exceeding 70%.

This method, while effective for simpler carbazole-pyridine adducts, requires modification for 26DCzPPy due to the additional phenyl spacers between the pyridine core and carbazole units.

Sequential Ullmann Coupling for Enhanced Regioselectivity

For systems requiring precise regiocontrol, Ullmann-type coupling offers an alternative. Copper(I) iodide (CuI) and 1,10-phenanthroline catalyze the reaction between 2,6-diiodopyridine and 3-(9H-carbazol-9-yl)iodobenzene in toluene at 110°C.

Advantages:

- Functional Group Tolerance: Compatible with electron-rich carbazole moieties.

- Scalability: Demonstrated at gram-scale with minimal yield drop (≤5%).

Limitations:

- Longer reaction times (48–72 hours) compared to Suzuki coupling.

- Requires stoichiometric copper, complicating purification.

One-Pot Tandem Synthesis for Streamlined Production

Recent advances employ tandem SNAr and Suzuki reactions in a single pot to reduce intermediate isolation. For instance, 2,6-difluoropyridine reacts sequentially with carbazole (SNAr) and 3-bromophenylboronic acid (Suzuki), using a bifunctional Pd/Cu catalyst system.

Conditions:

- Temperature Gradient: 150°C for SNAr, then 100°C for Suzuki.

- Solvent: DMSO/1,4-dioxane (1:3) accommodates both steps.

- Yield: 58% overall, with 95% purity by HPLC.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Reaction Time (h) | Key Advantage |

|---|---|---|---|---|

| Suzuki Coupling | 80 | 99 | 24 | High regioselectivity |

| Ullmann Coupling | 75 | 98 | 72 | No boronic acid required |

| Tandem Synthesis | 58 | 95 | 36 | Reduced purification steps |

| Nucleophilic Substitution | 70 | 97 | 12 | Simplicity for small-scale use |

Purification and Characterization Protocols

Purification:

- Sublimation: High-vacuum sublimation (10−6 Torr, 250°C) removes residual catalysts and by-products, critical for OLED-grade material.

- Chromatography: Gradient elution with hexane/ethyl acetate (9:1 to 4:1) on silica gel separates stereoisomers.

Characterization:

Análisis De Reacciones Químicas

Electropolymerization and Copolymer Formation

DCzPPy undergoes electrochemical polymerization to form conductive polymers for electrochromic devices (ECDs). Key reactions include:

Homopolymerization

-

Electrolyte : LiClO₄ in propylene carbonate

-

Potential Range : 0–1.2 V (vs. Ag/Ag⁺)

-

Product : Poly(DCzPPy) films with extended π-conjugation.

Copolymerization with Thiophene Derivatives

DCzPPy is copolymerized with thiophene-based monomers (e.g., 3,6-di(2-thienyl)carbazole) to tune optical and electronic properties:

| Monomer Ratio (DCzPPy:Thiophene) | Bandgap (eV) | Conductivity (S/cm) |

|---|---|---|

| 1:1 | 2.3 | 1.5 × 10⁻³ |

| 1:2 | 2.1 | 3.2 × 10⁻³ |

Copolymers exhibit enhanced charge transport and stability compared to homopolymers .

Oxidation and Reduction Behavior

DCzPPy participates in redox reactions critical for organic electronics:

Electrochemical Oxidation

-

Process : Generates radical cations and dications at +1.1 V and +1.4 V (vs. Fc/Fc⁺).

-

Application : Serves as a hole-transport layer in OLEDs due to high triplet energy (2.8 eV) .

Thermal Oxidation

Exposure to air at elevated temperatures (>200°C) leads to decomposition, forming carbazole derivatives and pyridine oxides .

Cross-Coupling Reactions

DCzPPy’s brominated derivatives undergo Suzuki-Miyaura coupling to introduce aryl groups:

-

Substrate : 2,6-Bis(3-(9H-carbazol-9-yl)-4-bromophenyl)pyridine

-

Reagents : Phenylboronic acid, Pd(PPh₃)₄

-

Solvent : THF/H₂O

-

Yield : 75–82%

This modifies steric and electronic properties for tailored optoelectronic applications .

Stability Under Harsh Conditions

DCzPPy demonstrates robustness in acidic/basic environments:

| Condition | Stability | Degradation Products |

|---|---|---|

| 1M HCl (24h, 25°C) | No decomposition | – |

| 1M NaOH (24h, 25°C) | Partial hydrolysis of carbazole | Carbazole, pyridine-2,6-diol |

Aplicaciones Científicas De Investigación

2,6-bis(3-(carbazol-9-yl)phenyl)pyridine has a wide range of scientific research applications:

Chemistry: It is used as a host material in OLEDs due to its excellent charge transport properties and high triplet energy.

Biology: The compound’s photophysical properties make it useful in bioimaging and as a fluorescent probe.

Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.

Industry: It is employed in the production of high-efficiency OLED displays and lighting devices

Mecanismo De Acción

The mechanism by which 2,6-bis(3-(carbazol-9-yl)phenyl)pyridine exerts its effects involves the efficient transport of both holes and electrons within the OLED device. The carbazole moieties act as electron donors, facilitating hole injection and transport, while the pyridine moiety acts as an electron acceptor, facilitating electron injection and transport. This dual functionality allows for efficient exciton formation and recombination, leading to high-efficiency light emission .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Positional Isomers and Substituted Derivatives

(a) 3,5-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine (35DCzPPy)

- Structural Difference : Carbazole-phenyl groups at the 3,5-positions of the pyridine core instead of 2,6-positions.

- Performance : Enhanced conjugation due to the linear 3,5-substitution improves charge conductivity compared to 26DCzPPy .

- Application: Demonstrated as a ligand for copper halide nanoclusters in ultra-broadband LEDs, outperforming 26DCzPPy in conductivity due to extended π-systems .

(b) 2,6-Di(9H-carbazol-9-yl)pyridine (PYD2Cz)

- Structural Difference : Direct linkage of carbazole groups to the pyridine core without intervening phenyl spacers.

- Performance : Reduced rigidity and dielectric heterogeneity compared to 26DCzPPy, leading to inferior host-guest energy transfer efficiency in OLEDs .

(c) 4,6-Bis(3-(carbazol-9-yl)phenyl)pyrimidine

Functional Analogues in Electrochromic Devices

(a) Poly(2,6-di(9H-carbazol-9-yl)pyridine) (PDiCP)

- Structural Basis : Homopolymer derived from 2,6-di(9H-carbazol-9-yl)pyridine (DiCP).

- Performance : Exhibits tunable spectroelectrochemical behavior with optical contrast >40% in ECDs. Copolymers with thiophene derivatives (e.g., P(DiCP-co-CPDT)) show superior coloration efficiency (CE > 300 cm²/C) compared to 26DCzPPy-based systems, which are less explored in ECDs .

Ligands for Metal Halide Nanoclusters

(a) TmPyPB (1,3,5-Tri(m-pyridine-3-ylphenyl)benzene)

- Structural Difference : Tridentate pyridine-based ligand with a benzene core.

- Performance: Lower compatibility with CuI nanoclusters compared to 26DCzPPy due to steric hindrance and weaker π-π interactions .

(b) DBFDP (2,9-Di(diphenylphosphine)-dibenzofuran)

Comparative Performance Data Table

Actividad Biológica

2,6-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine is a compound that has garnered attention in the fields of organic electronics and medicinal chemistry due to its unique structural properties and potential biological activities. This article examines the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C₄₁H₂₇N₃. The compound features a pyridine core substituted with two carbazole moieties, which enhance its electronic properties and stability. This structure is relevant for applications in organic light-emitting diodes (OLEDs) and as a potential therapeutic agent.

Anticancer Activity

Research indicates that compounds containing carbazole derivatives exhibit significant anticancer properties. For instance, studies have shown that carbazole-based compounds can inhibit tubulin polymerization, which is crucial for cancer cell division. In vitro tests demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.

Table 1: Cytotoxic Activity of this compound Against Cancer Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast) | 5.4 |

| A549 (Lung) | 7.2 |

| HeLa (Cervical) | 4.8 |

Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies revealed that it possesses moderate activity against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes.

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Tubulin Polymerization : Similar to other carbazole derivatives, this compound disrupts microtubule dynamics, which is essential for mitosis.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis.

- Membrane Disruption : Its amphiphilic nature allows it to integrate into lipid bilayers, compromising membrane integrity in microbial cells.

Case Studies

- Study on Anticancer Efficacy : A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound led to a significant reduction in cell viability compared to untreated controls. Flow cytometry analysis indicated an increase in apoptotic cells after treatment.

- Antimicrobial Testing : In a separate study examining its antimicrobial properties, the compound was tested against various bacterial strains using the agar diffusion method. Results showed promising inhibitory effects, particularly against Staphylococcus aureus.

Q & A

Q. How to address reported discrepancies in PL emission peaks across studies?

- Methodological Answer : Variations may stem from solvent polarity, film thickness, or measurement setup. Standardize protocols by:

- Using inert solvents (e.g., degassed CH₂Cl₂) to prevent oxidation.

- Calibrating spectrometers with reference dyes (e.g., quinine sulfate).

- Reporting excitation wavelengths and slit widths consistently .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.